molecular formula C25H26FN5O2S B2847896 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1359217-11-0

2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No.: B2847896
CAS No.: 1359217-11-0
M. Wt: 479.57
InChI Key: GXWNLHABTHYJGA-UHFFFAOYSA-N
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Description

2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines This compound is characterized by its unique structure, which includes a pyrazolo[4,3-d]pyrimidine core, a phenethyl group, and a thioacetamide moiety

Preparation Methods

The synthesis of 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves multiple steps, including the formation of the pyrazolo[4,3-d]pyrimidine core, the introduction of the phenethyl group, and the attachment of the thioacetamide moiety. The synthetic route typically involves the following steps:

    Formation of the Pyrazolo[4,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrazolo[4,3-d]pyrimidine core.

    Introduction of the Phenethyl Group: The phenethyl group is introduced through a substitution reaction, where a suitable phenethyl halide reacts with the pyrazolo[4,3-d]pyrimidine core.

    Attachment of the Thioacetamide Moiety: The final step involves the reaction of the intermediate compound with a thioacetamide derivative to form the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others, depending on the reagents and conditions used.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide can be compared with other similar compounds, such as:

    Pyrazolopyrimidines: Compounds with a similar core structure but different substituents.

    Thioacetamides: Compounds with a similar thioacetamide moiety but different core structures.

    Phenethyl Derivatives: Compounds with a similar phenethyl group but different core structures and functional groups.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-fluoro-4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2S/c1-4-31-23-22(17(3)29-31)28-25(30(24(23)33)13-12-18-8-6-5-7-9-18)34-15-21(32)27-19-11-10-16(2)20(26)14-19/h5-11,14H,4,12-13,15H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWNLHABTHYJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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